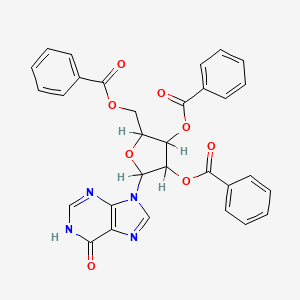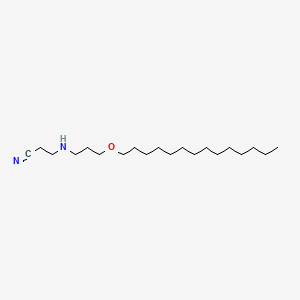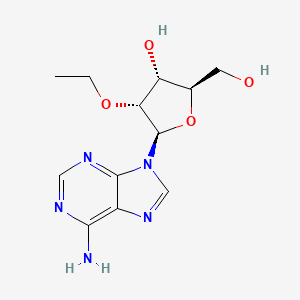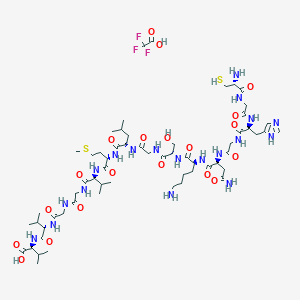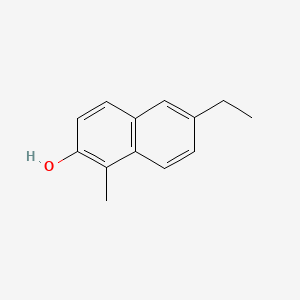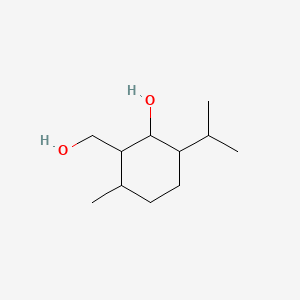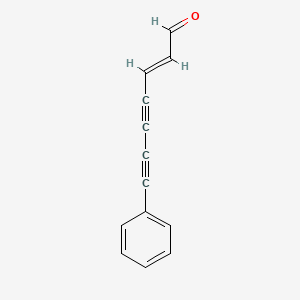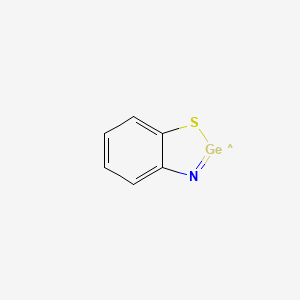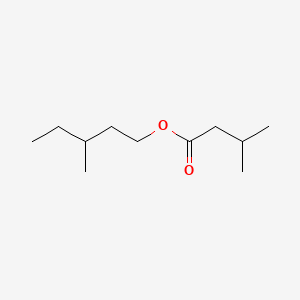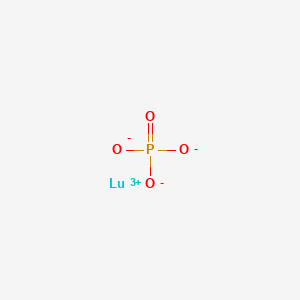
Lutetium phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lutetium phosphate is a chemical compound composed of lutetium, a rare earth element, and phosphate ions. It is represented by the chemical formula LuPO₄. This compound is known for its stability and unique properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Lutetium phosphate can be synthesized through several methods. One common approach involves the reaction of lutetium nitrate with ammonium phosphate under controlled conditions. The reaction typically occurs in an aqueous solution, followed by precipitation and filtration to obtain this compound as a solid product.
Another method involves the use of lutetium chloride and sodium phosphate. The reaction is carried out in an aqueous medium, and the resulting this compound is separated by filtration and drying.
Industrial Production Methods
Industrial production of this compound often involves large-scale precipitation reactions. Lutetium oxide is dissolved in nitric acid to form lutetium nitrate, which is then reacted with ammonium phosphate to produce this compound. The process is optimized for high yield and purity, ensuring the compound meets industrial standards.
化学反応の分析
Types of Reactions
Lutetium phosphate primarily undergoes reactions typical of lanthanide phosphates. These include:
Oxidation and Reduction: this compound is generally stable and does not readily undergo oxidation or reduction under normal conditions.
Substitution Reactions: It can participate in substitution reactions where phosphate ions are replaced by other anions, depending on the reaction conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong acids like hydrochloric acid and nitric acid, which can dissolve the compound to form lutetium salts. Alkaline conditions can lead to the formation of lutetium hydroxide.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reacting this compound with hydrochloric acid produces lutetium chloride and phosphoric acid.
科学的研究の応用
Lutetium phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other lutetium compounds and as a catalyst in various chemical reactions.
Biology: this compound nanoparticles are explored for their potential in biological imaging and as carriers for drug delivery.
作用機序
The mechanism of action of lutetium phosphate, particularly in medical applications, involves its use as a radiopharmaceutical. Lutetium-177, a radioactive isotope of lutetium, is incorporated into this compound. When administered to patients, the compound targets specific cells, such as cancer cells, and delivers localized radiation to destroy them. The phosphate component helps stabilize the compound and facilitates its delivery to the target cells .
類似化合物との比較
Lutetium phosphate can be compared with other lanthanide phosphates, such as:
Yttrium phosphate (YPO₄): Similar in structure and properties, but yttrium has different nuclear properties, making it suitable for different applications.
Gadolinium phosphate (GdPO₄): Used in magnetic resonance imaging (MRI) contrast agents due to gadolinium’s magnetic properties.
Cerium phosphate (CePO₄): Known for its catalytic properties and use in polishing materials.
This compound is unique due to the specific properties of lutetium, such as its high atomic number and density, which make it particularly effective in applications requiring high-energy radiation .
特性
CAS番号 |
14298-36-3 |
|---|---|
分子式 |
LuO4P |
分子量 |
269.938 g/mol |
IUPAC名 |
lutetium(3+);phosphate |
InChI |
InChI=1S/Lu.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+3;/p-3 |
InChIキー |
OWNMACFMOIQGAC-UHFFFAOYSA-K |
正規SMILES |
[O-]P(=O)([O-])[O-].[Lu+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



